molecular formula C20H16FNO B4922442 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole

9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole

Cat. No. B4922442
M. Wt: 305.3 g/mol
InChI Key: MSSALMWOIFQGAU-UHFFFAOYSA-N
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Description

9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of carbazole, a heterocyclic aromatic compound that has been used in a variety of fields, including materials science, pharmacology, and organic synthesis. In recent years, researchers have focused on the synthesis, mechanism of action, and physiological effects of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole, with the aim of understanding its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with certain receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood, behavior, and cognition. Additionally, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole are complex and varied, and depend on the specific context in which this compound is used. In general, this compound has been shown to have both stimulatory and inhibitory effects on various cellular processes, such as cell proliferation, apoptosis, and differentiation. Additionally, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been shown to affect the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are many potential future directions for research on 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole. Some possible areas of focus include:
- Further studies on the mechanism of action of this compound, including its interactions with specific receptors and enzymes, and its effects on various signaling pathways in cells.
- Studies on the potential therapeutic applications of this compound for various diseases, including cancer and Alzheimer's disease.
- Studies on the potential applications of this compound in materials science, such as the synthesis of organic semiconductors for electronic devices.
- Studies on the potential environmental and health effects of this compound, including its toxicity and potential for bioaccumulation in the environment.

Synthesis Methods

The synthesis of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole involves the reaction between 2-fluorophenol and 9H-carbazole in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.

Scientific Research Applications

9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been studied for its potential applications in a variety of scientific fields, including materials science, pharmacology, and organic synthesis. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes. In pharmacology, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds, such as carbazole-based dyes and polymers.

properties

IUPAC Name

9-[2-(2-fluorophenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSALMWOIFQGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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